molecular formula C20H17FN4O2S B2670812 2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021060-74-1

2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2670812
CAS No.: 1021060-74-1
M. Wt: 396.44
InChI Key: FKZQWRZVQZFEJU-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a benzamide group, a fluorine atom, and a thioether linkage to an oxo-tolylaminoethyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or diesters.

    Introduction of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, often under basic conditions.

    Final Coupling: The oxo-tolylaminoethyl group is attached through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxo-tolylaminoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe to study biological processes involving pyridazine derivatives, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and thioether linkage may play crucial roles in binding to these targets, influencing the compound’s biological activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom, thioether linkage, and pyridazine ring distinguishes it from other compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

2-fluoro-N-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-13-6-2-5-9-16(13)22-18(26)12-28-19-11-10-17(24-25-19)23-20(27)14-7-3-4-8-15(14)21/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQWRZVQZFEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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